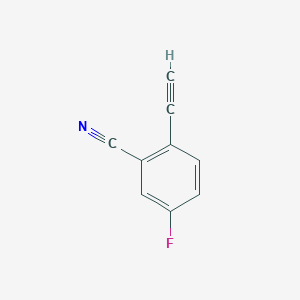

2-Ethynyl-5-fluorobenzonitrile

Overview

Description

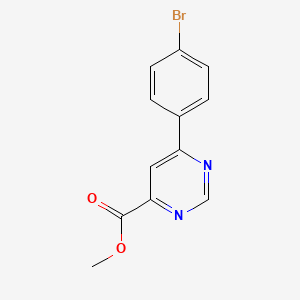

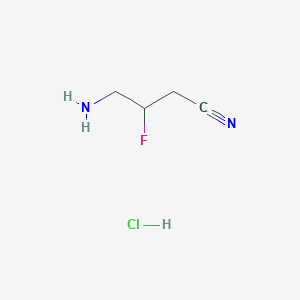

2-Ethynyl-5-fluorobenzonitrile is a chemical compound with the molecular formula C9H4FN . It has a molecular weight of 145.13 g/mol . It is commonly used in organic chemistry research for the synthesis of various organic compounds.

Molecular Structure Analysis

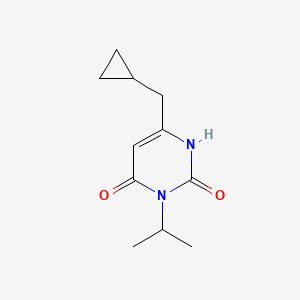

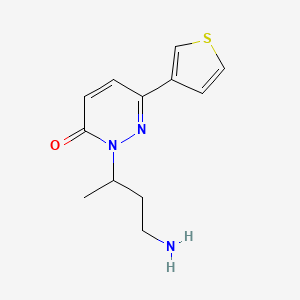

The molecular structure of 2-Ethynyl-5-fluorobenzonitrile consists of a benzene ring with a fluorine atom and a nitrile group attached to it. An ethynyl group is also attached to the benzene ring .Physical And Chemical Properties Analysis

2-Ethynyl-5-fluorobenzonitrile is a solid at room temperature . It has a density of 1.18±0.1 g/cm3 and a boiling point of 233.6±30.0 °C .Scientific Research Applications

Medicine

2-Ethynyl-5-fluorobenzonitrile: is utilized in the medical field for the synthesis of various pharmaceutical compounds. Its structure allows for the creation of molecules that can serve as intermediates in the development of drugs with potential therapeutic applications .

Materials Science

In materials science, 2-Ethynyl-5-fluorobenzonitrile is used to develop new materials with specific properties. Its incorporation into polymers and other materials can lead to advancements in the creation of high-performance materials suitable for a wide range of applications .

Environmental Science

This compound plays a role in environmental science research, particularly in the study of organic pollutants. Its chemical properties make it a candidate for use in sensing and remediation technologies that aim to detect and break down environmental contaminants .

Analytical Chemistry

2-Ethynyl-5-fluorobenzonitrile: is significant in analytical chemistry, where it may be used as a standard or reagent in chromatographic methods and mass spectrometry. This aids in the accurate measurement and analysis of complex chemical samples .

Pharmacology

In pharmacology, 2-Ethynyl-5-fluorobenzonitrile is valuable for its role in the synthesis of pharmacologically active molecules. It can be used to create compounds that interact with biological systems, providing insights into drug action and metabolism .

Organic Synthesis

The compound is a versatile reagent in organic synthesis. It can be used to construct complex organic molecules through various synthetic routes, including coupling reactions and nucleophilic substitutions, which are fundamental in synthetic organic chemistry .

Biochemistry

In biochemistry, 2-Ethynyl-5-fluorobenzonitrile may be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its incorporation into substrates or inhibitors can help elucidate the mechanisms of biochemical processes .

Agriculture

Although not directly used in agriculture, related compounds influence plant growth and development. Research into ethylene and its analogs, which share a similar chemical motif with 2-Ethynyl-5-fluorobenzonitrile , contributes to understanding plant physiology and improving agricultural practices .

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-fluorobenzonitrile is not clear as it is not a drug or a biologically active compound. Its use is primarily in the field of organic chemistry for the synthesis of other compounds.

Safety and Hazards

properties

IUPAC Name |

2-ethynyl-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTURWWLCNDVDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-5-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.